4-(Cyclopropylmethyl)piperidine

Sigma receptor Antipsychotic Selectivity

4-(Cyclopropylmethyl)piperidine (CAS 1078649-06-5) is a disubstituted piperidine derivative with the molecular formula C9H17N and a molecular weight of 139.24 g/mol. Its structure features a piperidine ring bearing a cyclopropylmethyl group at the N-1 position, a critical substitution pattern that confers unique physicochemical and pharmacological properties.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
Cat. No. B12821235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylmethyl)piperidine
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC1CC1CC2CCNCC2
InChIInChI=1S/C9H17N/c1-2-8(1)7-9-3-5-10-6-4-9/h8-10H,1-7H2
InChIKeyHCIFZXMESCVNCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclopropylmethyl)piperidine: A Key Piperidine Scaffold for CNS and Antiviral Drug Discovery


4-(Cyclopropylmethyl)piperidine (CAS 1078649-06-5) is a disubstituted piperidine derivative with the molecular formula C9H17N and a molecular weight of 139.24 g/mol . Its structure features a piperidine ring bearing a cyclopropylmethyl group at the N-1 position, a critical substitution pattern that confers unique physicochemical and pharmacological properties. The compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of drug candidates targeting central nervous system (CNS) disorders, including antipsychotic agents and glycine transporter inhibitors, as well as antiviral agents such as HIV-1 protease inhibitors [1]. The predicted pKa of 10.68 ± 0.10 indicates a basic secondary amine under physiological conditions, while its XLogP of 2.2 suggests moderate lipophilicity suitable for passive membrane permeability .

Why 4-(Cyclopropylmethyl)piperidine Cannot Be Replaced by Generic Piperidine Analogs


While piperidine is a ubiquitous scaffold, the specific N-(cyclopropylmethyl) substitution in 4-(cyclopropylmethyl)piperidine imparts a unique combination of steric bulk, conformational restraint, and electronic modulation that generic piperidine analogs (e.g., N-benzyl, N-methyl, or unsubstituted piperidine) cannot replicate [1]. This substitution critically influences receptor binding profiles, as evidenced by high sigma receptor affinity (Ki = 10 nM) and pronounced selectivity over dopamine D2 receptors (Ki > 1000 nM) observed for derivatives like DuP 734, a profile not achievable with N-benzyl or N-alkyl analogs lacking the cyclopropylmethyl group [2]. Furthermore, the cyclopropylmethyl moiety enhances metabolic stability and lipophilicity (XLogP = 2.2), which directly impacts pharmacokinetic properties and oral bioavailability . For procurement decisions, substituting a generic piperidine building block for 4-(cyclopropylmethyl)piperidine would fundamentally alter the target compound's pharmacophore, likely resulting in loss of target engagement, reduced selectivity, and unpredictable in vivo performance.

4-(Cyclopropylmethyl)piperidine: Quantitative Evidence for Differentiation vs. Piperidine Analogs


High Sigma Receptor Affinity and Pronounced Selectivity Over Dopamine D2 Receptors

Derivatives containing the 4-(cyclopropylmethyl)piperidine scaffold, such as DuP 734 (1-(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'-oxoethyl)piperidine HBr), exhibit high affinity for sigma receptors (Ki = 10 nM) and 5-HT2 receptors (Ki = 15 nM), but markedly low affinity for dopamine D2 receptors (Ki > 1000 nM) [1]. This >100-fold selectivity ratio is critical for avoiding the extrapyramidal side effects associated with classical D2 antagonist antipsychotics. In contrast, many non-cyclopropylmethyl piperidine analogs in the same study showed reduced sigma receptor affinity or increased D2 affinity [2].

Sigma receptor Antipsychotic Selectivity

Potent Inhibition of Glycine Transporter 1 (GlyT1)

Cyclopropylmethyl-substituted piperidines have been patented as potent GlyT1 inhibitors, a target for schizophrenia treatment via NMDA receptor potentiation [1]. While the unsubstituted 4-(cyclopropylmethyl)piperidine core itself may not be the final inhibitor, it serves as a key intermediate. Specific derivatives in the patent family have demonstrated nanomolar IC50 values (e.g., IC50 = 2.5 nM in human JAR cells; IC50 = 1 nM in recombinant human GlyT1 CHO cells) [2][3].

GlyT1 Schizophrenia NMDA receptor

Enhanced Metabolic Stability and Oral Bioavailability in CNS Drug Development

The N-cyclopropylmethyl group in 4-(cyclopropylmethyl)piperidine confers improved metabolic stability compared to N-benzyl or N-alkyl analogs, as demonstrated in studies of 4,4-disubstituted piperidine GlyT1 inhibitors. These compounds exhibited good oral bioavailability and pharmacokinetic properties suitable for CNS drug development [1]. The cyclopropylmethyl moiety resists oxidative N-dealkylation, a common metabolic pathway for piperidines, thereby extending plasma half-life [2].

Pharmacokinetics Metabolic stability Oral bioavailability

Moderate Lipophilicity (XLogP = 2.2) and Basic pKa (10.68) for CNS Penetration and Salt Formation

4-(Cyclopropylmethyl)piperidine possesses a calculated XLogP of 2.2 and a predicted pKa of 10.68 ± 0.10 . This combination falls within the optimal range for CNS drug candidates (Lipinski's Rule of Five: LogP < 5, MW < 500). In comparison, N-benzyl piperidine analogs typically have higher LogP values (>3.0), which can lead to increased plasma protein binding and off-target toxicity, while unsubstituted piperidine (pKa ~ 11.2) has higher basicity that may reduce passive membrane permeability [1].

Physicochemical properties CNS penetration Salt formation

Utility as a Scaffold in HIV-1 Protease Inhibitors with Activity Against Drug-Resistant Variants

The piperidine scaffold, including N-substituted variants like 4-(cyclopropylmethyl)piperidine, has been incorporated into novel P2-ligands for HIV-1 protease inhibitors [1]. In one study, inhibitors containing piperidine-based P2-ligands demonstrated activity against both wild-type HIV-1 and darunavir (DRV)-resistant variants at concentrations of 10 μM [2]. This suggests that the cyclopropylmethyl group may contribute to a higher genetic barrier to resistance compared to other P2-ligand scaffolds.

HIV-1 protease Drug resistance Antiviral

4-(Cyclopropylmethyl)piperidine: Preferred Research and Industrial Application Scenarios


Development of Atypical Antipsychotic Candidates with Reduced Motor Side Effects

Leverage 4-(cyclopropylmethyl)piperidine as a key intermediate for synthesizing selective sigma receptor ligands. The scaffold's inherent selectivity over dopamine D2 receptors (Ki > 1000 nM vs. 10 nM for sigma) [1] enables the design of antipsychotic candidates that minimize extrapyramidal symptoms and tardive dyskinesia. This scenario is particularly relevant for medicinal chemistry groups pursuing novel treatments for schizophrenia or psychosis without the side-effect burden of first-generation antipsychotics.

Synthesis of Potent GlyT1 Inhibitors for Cognitive Enhancement in Schizophrenia

Utilize 4-(cyclopropylmethyl)piperidine in the construction of 4,4-disubstituted piperidine derivatives targeting the glycine transporter 1 (GlyT1). With demonstrated IC50 values as low as 1 nM in cellular assays [2], this scaffold supports the development of orally bioavailable GlyT1 inhibitors that potentiate NMDA receptor function. This application is ideal for researchers addressing cognitive deficits associated with schizophrenia and other neuropsychiatric disorders.

Design of Next-Generation HIV-1 Protease Inhibitors with Activity Against Drug-Resistant Strains

Incorporate 4-(cyclopropylmethyl)piperidine as a novel P2-ligand in HIV-1 protease inhibitors. The cyclopropylmethyl substitution may contribute to a higher genetic barrier to resistance, as evidenced by activity against darunavir-resistant HIV-1 variants [3]. This scenario is critical for antiviral drug discovery programs focused on overcoming multidrug resistance and expanding treatment options for HIV patients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Cyclopropylmethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.